molecular formula C8H7NO2 B1530865 3-Methyl-1,2-benzisoxazol-4-ol CAS No. 51110-58-8

3-Methyl-1,2-benzisoxazol-4-ol

Cat. No. B1530865
CAS RN: 51110-58-8
M. Wt: 149.15 g/mol
InChI Key: QJKWESZXKFJXGT-UHFFFAOYSA-N
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Description

3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .

Scientific Research Applications

Polar Pollutants in Water Cycle

One of the applications involves the study of polar pollutants in the municipal wastewater and the water cycle, highlighting the occurrence and removal of benzotriazoles. Although this study primarily focuses on 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, it provides a context for understanding how similar compounds like 3-Methyl-1,2-benzisoxazol-4-ol could behave in aquatic environments, particularly in terms of removal efficiency in wastewater treatment plants and persistence in surface waters (Reemtsma, T., Miehe, U., Duennbier, U., & Jekel, M., 2010).

Antihyperglycemic Agents

Research on the synthesis and structure-activity relationship of pyrazolones highlights their potential as antihyperglycemic agents. While the focus is on a specific pyrazolone derivative, the methodological approach and findings can provide insights into how 3-Methyl-1,2-benzisoxazol-4-ol derivatives might be synthesized and evaluated for similar biological activities, especially concerning their effects on glucose metabolism in diabetic models (Kees, K., Fitzgerald, J., Steiner, K., Mattes, J., Mihan, B., Tosi, T., Mondoro, D., & McCaleb, M., 1996).

Corrosion Inhibition

A theoretical study on benzimidazole and its derivatives, including their potential activity as corrosion inhibitors, suggests that compounds like 3-Methyl-1,2-benzisoxazol-4-ol could also be explored for their corrosion inhibitory properties. This application is significant in materials science, particularly for protecting metals against corrosive environments, which is vital in extending the lifespan of infrastructure and machinery (Obot, I., & Obi-Egbedi, N., 2010).

Synthetic Methodology

In ecological studies, a novel process for preparing related compounds was discussed, which could be adapted for synthesizing 3-Methyl-1,2-benzisoxazol-4-ol. This process involves starting with specific isoxazole derivatives and can provide insights into developing new synthetic routes for benzisoxazol derivatives, which could be useful in various chemical and pharmaceutical applications (Matson, P., 1990).

properties

IUPAC Name

3-methyl-1,2-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKWESZXKFJXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC(=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-benzisoxazol-4-ol

Synthesis routes and methods

Procedure details

To 1-(2,6-dihydroxyphenyl)ethanone O-acetyloxime (Intermediate 9, 437 mg) pyridine (4.0 ml) was added and the reaction mixture was stirred at reflux for 2 hours. After the addition of HCl (4.0 ml of a 5M aqueous solution), the mixture was extracted 3 times with Et2O and the collected organic layers were washed with HCl (1M, aqueous solution). The organic phase was dried over sodium sulphate and filtered. Evaporation afforded the title compound (137 mg).
Name
1-(2,6-dihydroxyphenyl)ethanone O-acetyloxime
Quantity
437 mg
Type
reactant
Reaction Step One
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Intermediate 9
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0 (± 1) mol
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reactant
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Quantity
4 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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